Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate
Description
IUPAC Nomenclature and Systematic Nomenclature Conventions
The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 1-chlorosulfonylpiperidine-4-carboxylate. This nomenclature follows established conventions for naming complex heterocyclic compounds containing multiple functional groups. The systematic naming process begins with identification of the parent heterocyclic structure, which in this case is piperidine, a six-membered saturated nitrogen-containing ring. The numbering system for piperidine conventionally assigns position 1 to the nitrogen atom, with subsequent carbon atoms numbered sequentially around the ring.
The chlorosulfonyl substituent attached to the nitrogen atom is designated as 1-chlorosulfonyl, indicating its attachment at position 1 of the piperidine ring. The sulfonyl chloride functional group (-SO2Cl) represents a highly reactive electrophilic center that significantly influences the compound's chemical behavior. At position 4 of the piperidine ring, the carboxylate group is present as an ethyl ester, denoted as 4-carboxylate in the systematic name. The ethyl portion of the ester functionality is specified at the beginning of the name, resulting in the complete systematic designation.
Alternative nomenclature conventions documented in chemical databases include variations such as ethyl 1-(chlorosulfonyl)-4-piperidinecarboxylate and ethyl 1-chlorosulfonylpiperidine-4-carboxylate. These naming variations reflect different approaches to organizing the structural components while maintaining chemical accuracy. The European Community number 829-733-1 provides an additional regulatory identifier for this compound.
Molecular Geometry and Conformational Analysis via X-ray Crystallography
The molecular architecture of this compound exhibits characteristic features typical of substituted piperidine derivatives. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference minimizes steric interactions between substituents and maintains optimal bond angles throughout the ring system.
The chlorosulfonyl group attached to the nitrogen atom introduces significant steric bulk and electronic effects that influence the overall molecular geometry. The sulfur-oxygen double bonds in the sulfonyl moiety adopt a tetrahedral arrangement around the sulfur center, with bond angles approaching the ideal tetrahedral value of 109.5 degrees. The sulfur-chlorine bond length typically ranges between 2.0 and 2.1 Angstroms, consistent with literature values for sulfonyl chloride compounds.
At the 4-position of the piperidine ring, the ethyl ester substituent adopts a conformation that minimizes steric clashes with adjacent ring hydrogens. The carbonyl group of the ester maintains planarity with its attached carbon atoms, while the ethyl portion can rotate freely around the oxygen-carbon single bond. This rotational freedom allows the molecule to adopt multiple low-energy conformations in solution.
The three-dimensional structure computed by chemical databases reveals a compact molecular arrangement with an overall length of approximately 10-12 Angstroms. The presence of multiple heteroatoms (nitrogen, oxygen, sulfur, chlorine) creates regions of varying electron density that influence intermolecular interactions and physical properties.
Spectroscopic Profiling: Nuclear Magnetic Resonance (¹H, ¹³C), Fourier Transform Infrared, and Mass Spectrometric Characterization
The spectroscopic characterization of this compound reveals distinctive signatures for each functional group present in the molecule. Fourier transform infrared spectroscopy provides particularly valuable information about the compound's functional groups through characteristic absorption frequencies.
The ester carbonyl group exhibits a strong absorption band in the range of 1750-1730 reciprocal centimeters, consistent with typical ester carbonyl stretching frequencies. This absorption represents one component of the characteristic "Rule of Three" pattern observed for ester compounds, which includes three intense peaks from the carbonyl stretch and two carbon-oxygen stretches. The two carbon-oxygen stretching vibrations appear at approximately 1200 and 1100 reciprocal centimeters, corresponding to the ester linkage and the carbon-oxygen bond adjacent to the carbonyl group, respectively.
The chlorosulfonyl functional group contributes distinctive infrared absorptions that facilitate structural identification. The sulfur-chlorine stretching vibration appears in the region of 380 ± 10 reciprocal centimeters, as documented for sulfonyl chloride compounds. This absorption frequency can shift to higher values (up to 416 reciprocal centimeters) when electron-withdrawing substituents are present, reflecting the influence of electronic effects on bond strength. The sulfonyl group also exhibits characteristic sulfur-oxygen stretching absorptions in the range of 1170-1370 reciprocal centimeters.
Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various hydrogen atoms in the molecule. The ethyl ester protons appear as characteristic patterns: a triplet for the methyl group at approximately 1.2-1.3 parts per million and a quartet for the methylene group at 4.1-4.3 parts per million. The piperidine ring protons exhibit more complex splitting patterns due to their non-equivalent environments and coupling interactions. The proton adjacent to the carbonyl carbon (position 4) appears in the range of 2.5-3.0 parts per million, reflecting deshielding by the electron-withdrawing ester group.
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of the ester group typically resonates around 170-175 parts per million, while the ethyl ester carbons appear at approximately 14 parts per million (methyl) and 62 parts per million (methylene). The piperidine ring carbons exhibit chemical shifts in the range of 20-60 parts per million, depending on their proximity to heteroatoms and functional groups.
Mass spectrometric analysis reveals a molecular ion peak at mass-to-charge ratio 255.72, corresponding to the molecular weight of the compound. Fragmentation patterns typically include loss of the chlorine atom (mass loss of 35), loss of the ethyl group (mass loss of 29), and fragmentation of the ester functionality. Collision cross section measurements indicate values ranging from 150-167 square Angstroms for various adduct ions.
Thermochemical Properties: Melting Point, Boiling Point, and Solubility Profiling
The thermochemical properties of this compound reflect the compound's molecular structure and intermolecular interactions. Computational estimates indicate a melting point of approximately 115.57 degrees Celsius. This relatively moderate melting point suggests limited intermolecular hydrogen bonding and crystal packing efficiency, consistent with the presence of bulky substituents that may hinder close molecular association.
The estimated boiling point of 339.52 degrees Celsius indicates significant intermolecular forces that must be overcome during the liquid-to-gas phase transition. This elevated boiling point reflects the compound's molecular weight and the presence of polar functional groups that contribute to intermolecular attractions through dipole-dipole interactions and potential hydrogen bonding with trace moisture.
Density measurements estimate a value of 1.31 grams per cubic centimeter, indicating a relatively dense liquid or solid phase. This density value exceeds that of water, suggesting that the compound would not float on aqueous surfaces and reflects the contribution of heavy atoms (sulfur, chlorine) to the overall molecular mass.
The flash point, estimated at 169.58 degrees Celsius, provides important information about the compound's volatility and thermal stability. This relatively high flash point indicates low volatility at ambient temperatures and suggests that the compound poses minimal fire hazard under normal handling conditions.
Solubility profiling reveals varying estimates for water solubility, ranging from 1,952.68 milligrams per liter to 173,290 milligrams per liter depending on the computational method employed. This wide range reflects the challenges in accurately predicting solubility for compounds containing both hydrophilic (ester, sulfonyl) and hydrophobic (alkyl, ring) components. The presence of the polar chlorosulfonyl and ester groups suggests moderate water solubility, while the piperidine ring and ethyl substituents contribute hydrophobic character.
Computational Modeling of Electronic Structure: Density Functional Theory-Based Frontier Molecular Orbital Analysis
Computational analysis of this compound using density functional theory methods would provide insights into the electronic structure and chemical reactivity of this complex molecule. The frontier molecular orbitals, comprising the highest occupied molecular orbital and lowest unoccupied molecular orbital, govern the compound's chemical behavior and interaction with other molecules.
The highest occupied molecular orbital likely exhibits significant contribution from the nitrogen lone pair electrons of the piperidine ring, though this contribution may be reduced due to the electron-withdrawing effect of the chlorosulfonyl substituent. The sulfonyl group, containing sulfur in a high oxidation state, acts as a strong electron-withdrawing group that delocalizes electron density away from the nitrogen center. This electronic effect influences the basicity of the nitrogen atom and the nucleophilicity of the piperidine ring.
The lowest unoccupied molecular orbital probably contains substantial character from the carbonyl carbon of the ester group and the sulfur center of the chlorosulfonyl moiety. These electrophilic centers represent sites of potential nucleophilic attack in chemical reactions. The ester carbonyl carbon exhibits enhanced electrophilicity due to resonance stabilization of the resulting tetrahedral intermediate, while the sulfur center in the chlorosulfonyl group provides an alternative site for nucleophilic substitution reactions.
Electronic charge distribution analysis would reveal regions of electron density depletion around the electrophilic centers (carbonyl carbon, sulfur atom) and electron density accumulation around the more electronegative atoms (oxygen, chlorine). The chlorine atom in the chlorosulfonyl group carries significant negative charge density, making it a good leaving group in substitution reactions.
The energy gap between the frontier molecular orbitals influences the compound's chemical reactivity and electronic properties. A relatively small gap would indicate high reactivity and potential for electronic excitation at lower energies, while a larger gap suggests greater stability and lower reactivity. The presence of multiple electron-withdrawing groups (ester, chlorosulfonyl) likely results in a moderate to large energy gap, contributing to the compound's stability under ambient conditions.
Dipole moment calculations would reveal the overall charge distribution within the molecule, with significant contributions from the polar carbonyl and sulfonyl bonds. The three-dimensional arrangement of these polar bonds determines the net molecular dipole, which influences solubility, intermolecular interactions, and physical properties.
Properties
IUPAC Name |
ethyl 1-chlorosulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSATNAZLGTHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765962-67-2 | |
| Record name | ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of Ethyl Piperidine-4-carboxylate Intermediate
The ethyl piperidine-4-carboxylate intermediate is commonly synthesized from isonipecotic acid via esterification. A representative method is:
- Esterification of Isonipecotic Acid : Isonipecotic acid is dissolved in absolute ethanol and cooled to 0°C. Thionyl chloride is added dropwise, and the mixture is refluxed for 48 hours. After removal of solvent under reduced pressure, the product is extracted with ethyl acetate, washed with sodium hydroxide solution, dried, and concentrated to yield ethyl piperidine-4-carboxylate with a high yield (~94%).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Isonipecotic acid, ethanol, thionyl chloride, reflux 48 h | 94 | High purity, clear oil obtained |
Introduction of the Chlorosulfonyl Group
The key functionalization step is the chlorosulfonation of the piperidine nitrogen. This is typically achieved by reacting the ethyl piperidine-4-carboxylate with chlorosulfonyl chloride under controlled conditions. The chlorosulfonyl group is highly electrophilic, enabling its attachment to the nitrogen atom of the piperidine ring.
- Chlorosulfonation Reaction : The reaction involves treating the ethyl piperidine-4-carboxylate with chlorosulfonyl chloride, often in an inert solvent and at low temperature to control reactivity and avoid side reactions. The product is then purified by extraction and drying steps.
Alternative Synthetic Routes and Reductive Amination
A notable alternative approach involves reductive amination of ethyl isonipecotate with chloroacetaldehyde derivatives, followed by chlorosulfonation:
Reductive Amination : Ethyl isonipecotate is reacted with 50% chloroacetaldehyde aqueous solution in a methanol/acetic acid solvent system at 0°C. Sodium cyanoborohydride is added portionwise as a reducing agent. The reaction mixture is stirred at room temperature for 2 hours, monitored by UPLC. After solvent removal, the aqueous phase is basified with potassium carbonate, extracted with ethyl acetate, dried, and concentrated to yield the intermediate.
This method improves yield (~90%) and purity compared to earlier methods that suffered from dimerization side reactions and low yields (~38%).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive Amination | Ethyl isonipecotate, chloroacetaldehyde, NaCNBH3, MeOH/AcOH, 0°C to RT | ~90 | High yield, reduced dimer formation |
Summary of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Esterification of Isonipecotic Acid | Isonipecotic acid | Ethanol, thionyl chloride, reflux 48 h | 94 | High purity, straightforward | Long reaction time |
| Reductive Amination | Ethyl isonipecotate | Chloroacetaldehyde, NaCNBH3, MeOH/AcOH, 0°C | ~90 | High yield, less dimer impurity | Requires careful control of conditions |
| Direct Chlorosulfonation | Ethyl piperidine-4-carboxylate | Chlorosulfonyl chloride, inert solvent, low temp | Not specified | Direct introduction of chlorosulfonyl group | Requires handling of corrosive reagents |
Research Findings and Industrial Considerations
- The reductive amination approach has been highlighted in patent literature as an industrially convenient process that minimizes dimer impurities, which are problematic in earlier methods.
- The chlorosulfonylation step requires careful temperature control and handling of corrosive chlorosulfonyl chloride to ensure safety and product integrity.
- Purification typically involves extraction and drying; chromatographic purification is generally avoided in industrial settings due to scale and safety concerns.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.
Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed
Substitution Reactions: Formation of sulfonamide or sulfonate esters.
Reduction Reactions: Formation of sulfonamide derivatives.
Oxidation Reactions: Formation of N-oxide derivatives.
Scientific Research Applications
Intermediate in Drug Synthesis
One of the primary applications of ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows it to serve as a building block for more complex molecules. For instance, it can be transformed into derivatives that exhibit potential therapeutic effects against various diseases.
Table 1: Examples of Derivatives Synthesized from this compound
| Derivative Name | Target Disease/Condition | Method of Synthesis |
|---|---|---|
| Piperidine-based enzyme inhibitors | Cancer | Nucleophilic substitution with amines |
| Antiviral agents | HIV | Reaction with nucleoside analogs |
| Antibacterial compounds | Bacterial infections | Coupling reactions with sulfonamide derivatives |
Biological Activities
Research indicates that this compound and its derivatives may exhibit significant biological activities. Studies have shown that compounds derived from it can act as enzyme inhibitors, receptor modulators, and potential anticancer agents.
Case Study: Enzyme Inhibition
A study investigated the inhibition of carbonic anhydrases (CAs) by derivatives of this compound. The results indicated that certain modifications to the compound enhanced its binding affinity to the active sites of these enzymes, suggesting potential applications in cancer therapy due to the overexpression of CAs in tumor tissues .
Interaction Studies
The interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action in drug design. Research has demonstrated that the chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, which is essential for developing effective therapeutic agents.
Table 2: Interaction Profiles
| Biological Macromolecule | Interaction Type | Implications for Drug Design |
|---|---|---|
| Proteins | Covalent modification | Potential enzyme inhibitors |
| Nucleic acids | Binding interactions | Development of targeted gene therapies |
Mechanism of Action
The mechanism of action of ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . This interaction can affect various biochemical pathways and cellular processes, making the compound useful in the study of enzyme function and drug development .
Comparison with Similar Compounds
Sulfonyl-Substituted Piperidine Derivatives
Key Observations :
- Positional isomerism : The ester group’s position (C3 vs. C4) impacts steric and electronic properties, influencing reactivity and applications.
- Aryl vs. alkyl sulfonyl groups : Chlorosulfonyl (ClSO₂) in the target compound offers higher electrophilicity compared to aryl sulfonyl groups, enabling faster nucleophilic substitutions .
Heterocyclic-Substituted Piperidines
Key Observations :
- Bioactivity : Pyrimidine and pyridazine derivatives (e.g., ) are linked to therapeutic applications (e.g., anti-tuberculosis), whereas the target compound’s biological role remains unexplored.
- Synthetic challenges : Halogenated heterocycles (e.g., bromo/chloro-pyridines) exhibit lower yields (34%) due to steric hindrance .
Benzyl/Aryl-Substituted Piperidines
Biological Activity
Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a chlorosulfonyl group and an ethyl ester. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorosulfonyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins, which can modulate their activity. This mechanism is similar to other piperidine derivatives that have shown promise in various therapeutic applications .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing chlorosulfonyl groups. For instance, related compounds have demonstrated effective inhibitory concentrations against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the chlorosulfonyl moiety is believed to enhance these antimicrobial effects by disrupting bacterial cell wall synthesis or function .
Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies have shown that derivatives of this compound can induce cytotoxicity in cancer cell lines. For example, one study reported an IC50 value of 0.58 µM against pancreatic cancer cells, indicating significant potency . The structure-activity relationship (SAR) analysis suggests that modifications in the piperidine ring can further enhance anticancer activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | UM16 (pancreatic) | 0.58 | Mitochondrial function inhibition |
| Related derivative | MIA PaCa-2 | 0.31 | ATP depletion |
Study on Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several chlorosulfonamide derivatives, including this compound. The results indicated that compounds with a chlorosulfonamide group exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower, reinforcing the importance of this functional group in antimicrobial activity .
Study on Anticancer Activity
In another study focused on cancer therapy, researchers synthesized a series of piperidine derivatives and assessed their cytotoxic effects on different cancer cell lines. This compound was among the most potent compounds tested, showing an IC50 value comparable to established chemotherapeutic agents. The study emphasized the role of structural modifications in enhancing biological activity and suggested further development for clinical applications .
Q & A
Q. What are the common synthetic routes to Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate, and how do reaction conditions influence yield?
this compound is typically synthesized via sulfonylation of ethyl piperidine-4-carboxylate derivatives. For example, in the preparation of related sulfonamide compounds, amide coupling using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry acetonitrile is a validated method . Reaction conditions such as solvent choice (e.g., acetonitrile vs. THF), stoichiometry of coupling agents, and temperature significantly impact yield. For instance, EDCI/HOBt systems in anhydrous solvents minimize side reactions like hydrolysis, improving yields to >80% in optimized cases .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Mass spectrometry (MS): High-resolution MS (e.g., Q Exactive Orbitrap) provides precise molecular weight and fragmentation patterns (e.g., m/z 410.1931 [M+H]+ for a related piperidine carboxylate derivative) .
- NMR spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and purity. For example, ethyl piperidine-4-carboxylate derivatives exhibit distinct shifts for the piperidine ring (δ ~3.8–4.3 ppm for ester protons) and sulfonyl groups (δ ~3.5–4.0 ppm) .
- HPLC: Purity assessment (>98% purity is typical for research-grade compounds) .
Advanced Research Questions
Q. How can competing side reactions (e.g., sulfonamide hydrolysis or ester degradation) be mitigated during synthesis?
- Control of moisture: Anhydrous solvents (e.g., dry CH₃CN or DCM) and inert atmospheres prevent hydrolysis of the chlorosulfonyl group .
- Temperature modulation: Lower reaction temperatures (0–25°C) reduce thermal decomposition of the ester moiety .
- Additives: Bases like DIEA (N,N-diisopropylethylamine) neutralize HCl byproducts, minimizing acid-catalyzed ester degradation .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Comparative fragmentation analysis: MS/MS fragmentation patterns (e.g., loss of CH₂NO₄ or C₇H₆O₃ groups) distinguish regioisomers .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in congested spectra. For example, NOESY correlations can confirm spatial proximity of sulfonyl and ester groups .
- X-ray crystallography: Definitive structural assignment for ambiguous cases, though requires high-purity crystals .
Q. How does the chlorosulfonyl group influence reactivity in subsequent transformations (e.g., nucleophilic substitution or cross-coupling)?
The chlorosulfonyl moiety acts as a versatile electrophile , enabling:
- Nucleophilic displacement: Reacts with amines (e.g., in hydrazine hydrate) to form sulfonamides under mild conditions .
- Catalytic coupling: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) requires prior conversion to a sulfonate ester or thioether to avoid catalyst poisoning .
- Stability considerations: The Cl-SO₂ bond is prone to hydrolysis; thus, reactions must be conducted in aprotic solvents with controlled pH .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Docking studies: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like angiotensin II receptors or viral proteases .
- QSAR modeling: Correlates substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with biological activity (e.g., antiviral potency) .
- DFT calculations: Assess stability of intermediates (e.g., transition states in sulfonylation reactions) to optimize synthetic pathways .
Methodological Considerations
Q. How should researchers handle discrepancies in reported synthetic yields for this compound?
- Reagent purity: Ensure coupling agents (e.g., EDCI) are freshly distilled or ≥98% pure to avoid stoichiometric errors .
- Workup protocols: Differences in extraction (e.g., ethyl acetate vs. DCM) or crystallization solvents (e.g., hexane/EtOAc mixtures) can drastically alter yields .
- Byproduct analysis: LC-MS monitoring identifies side products (e.g., hydrolyzed esters or sulfonic acids), guiding protocol adjustments .
Q. What safety protocols are essential given the compound’s hazards (e.g., toxicity, reactivity)?
- Personal protective equipment (PPE): Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (H315, H319) .
- Ventilation: Use fume hoods to avoid inhalation of toxic vapors (H335) .
- Waste disposal: Neutralize chlorosulfonyl residues with aqueous NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
